N,N-dimethyl-2-piperazinemethanamine

Description

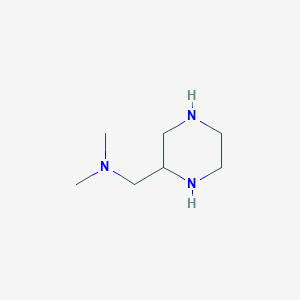

N,N-dimethyl-2-piperazinemethanamine, identified by the CAS number 153040-09-6, is a derivative of piperazine (B1678402), a six-membered ring containing two nitrogen atoms at opposite positions. The structural framework of this compound is characterized by a piperazine ring substituted at the 2-position with a methanamine group, which is further N,N-dimethylated.

Interactive Table 1: Basic Properties of this compound

| Property | Value |

| CAS Number | 153040-09-6 |

| Molecular Formula | C₇H₁₇N₃ |

| Molecular Weight | 143.23 g/mol |

| Predicted Boiling Point | 183.5 ± 8.0 °C |

| Predicted Density | 0.924 ± 0.06 g/cm³ |

| Predicted pKa | 10.36 ± 0.10 |

Note: The physical properties listed are predicted values from chemical databases, as experimental data is not widely available in published literature.

Aminomethylpiperazines are a class of organic compounds that feature a piperazine core with an aminomethyl substituent. This structural motif provides multiple nitrogen atoms with varying basicity and nucleophilicity, making them versatile building blocks in organic synthesis and medicinal chemistry. The presence of both secondary and tertiary amines within the piperazine ring, along with the primary, secondary, or tertiary amine of the aminomethyl group, allows for a range of chemical modifications and interactions. These compounds are often explored for their ability to act as ligands for metal catalysts and as key intermediates in the synthesis of more complex molecules.

The piperazine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov Piperazine-based ligands are of significant interest due to their unique coordination properties. The two nitrogen atoms of the piperazine ring can coordinate to metal centers, and additional donor atoms from substituents can lead to the formation of stable multidentate ligands. worktribe.com This has led to their widespread use in the development of catalysts for a variety of organic transformations, including cross-coupling reactions and asymmetric synthesis. worktribe.com In medicinal chemistry, the piperazine ring is a common feature in many approved drugs, where it can influence solubility, basicity, and receptor binding affinity. researchgate.netnih.gov The conformational flexibility of the piperazine ring, typically adopting a chair conformation, also plays a crucial role in its interaction with biological targets.

The primary research objective for this compound, as evidenced by its appearance in patent literature, is its utility as a chemical intermediate. Specifically, it has been synthesized as a precursor for the creation of novel antibacterial agents. A key example is its use in the synthesis of 7-(substituted)piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. The research in this context is focused on the efficient synthesis of the target quinolone antibiotics, with this compound serving as a crucial building block to introduce a specific substituted piperazine moiety at the C-7 position of the quinolone core. This substitution is known to have a significant impact on the antibacterial spectrum and potency of this class of drugs.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-piperazin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTZPDVSTZEURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings

Established Synthetic Pathways to N,N-Dialkylated Amines

The creation of N,N-dialkylated amines, particularly the N,N-dimethyl moiety, is a cornerstone of organic synthesis, with numerous reliable methods at the chemist's disposal.

Reductive amination stands out as a primary method for the synthesis of N,N-dimethylamines from primary amines. masterorganicchemistry.comyoutube.com This one-pot reaction typically involves treating a primary amine with an excess of formaldehyde in the presence of a suitable reducing agent.

The Eschweiler-Clarke reaction is a classic example, utilizing formic acid as both the reducing agent and a source of acid catalysis. youtube.com The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate (B1220265) to yield the methylated amine. The process repeats to afford the tertiary N,N-dimethylamine. youtube.com A key advantage of this method is its ability to selectively methylate primary and secondary amines to tertiary amines without the risk of forming quaternary ammonium (B1175870) salts, a common side product in direct alkylations with alkyl halides. masterorganicchemistry.comyoutube.com

Modern variations of reductive amination employ alternative reducing agents that are often milder and more selective. Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are highly effective. masterorganicchemistry.comreddit.com These hydride reagents are capable of selectively reducing the intermediate iminium ion in the presence of the starting aldehyde, allowing for a controlled, one-pot procedure. masterorganicchemistry.com The choice of solvent can be critical, with dichloromethane (B109758) (DCM) or dichloroethane (DCE) often preferred to minimize side reactions. reddit.com

| Reagent System | Amine Type | Typical Conditions | Key Features |

| Formaldehyde / Formic Acid | Primary or Secondary | Heating | Forms tertiary dimethylamine; avoids quaternization. youtube.com |

| Formaldehyde / NaBH(OAc)₃ | Primary or Secondary | Room temp, DCM/DCE | Mild conditions, high selectivity for iminium reduction. masterorganicchemistry.comreddit.com |

| Formaldehyde / H₂/Pd/C | Primary or Secondary | H₂ pressure, alcohol solvent | Catalytic hydrogenation; effective but can reduce other functional groups. |

| Dimethyl Carbonate (DMC) | Primary or Secondary | High temp, catalyst | Greener methylating agent, but may require harsher conditions. researchgate.net |

This table provides an interactive overview of common reagents for N,N-dimethylation.

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed. mdpi.com A common industrial approach involves the reaction of ethanolamine (B43304) with ammonia (B1221849) at high temperatures and pressures over a catalyst, though this often produces a mixture of ethyleneamines. researchgate.net

More targeted laboratory syntheses often build the ring from acyclic precursors. A prevalent strategy involves the double N-alkylation of a primary amine with a bis-electrophile, such as bis(2-chloroethyl)amine, to form the heterocyclic ring. mdpi.com Another powerful method is the cyclization of diamine precursors. For instance, a palladium-catalyzed cyclization can couple a propargyl unit with a diamine component to construct highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Visible-light-promoted photoredox catalysis has emerged as a modern tool for piperazine synthesis. One such protocol involves a decarboxylative annulation between a glycine-based diamine and various aldehydes to furnish 2-substituted piperazines under mild conditions. organic-chemistry.org This method leverages the generation of an α-aminyl radical which undergoes cyclization with an intermediate imine. mdpi.com

| Synthetic Strategy | Precursors | Catalyst/Reagent | Key Features |

| Double Alkylation | Primary amine, bis(2-haloethyl)amine | Base | Direct ring formation, can lack control. mdpi.com |

| Reductive Cyclization | Dioximes, Primary Amines | Ra-Ni or Pd/C | Stereoselective formation of substituted piperazines. |

| Palladium-Catalyzed Cyclization | Diamine, Propargyl unit | Palladium catalyst | Modular, high regio- and stereocontrol. organic-chemistry.org |

| Photoredox Annulation | Glycine-derived diamine, Aldehyde | Iridium or organic photocatalyst | Mild conditions, access to diverse C2-substituted piperazines. mdpi.comorganic-chemistry.org |

This table interactively showcases various strategies for piperazine ring formation.

Targeted Synthesis of this compound

A logical and efficient synthesis of this compound can be devised by combining the principles of amine protection, reductive amination, and deprotection. The likely starting material is 2-(aminomethyl)piperazine or a precursor like piperazine-2-carboxylic acid.

A plausible synthetic route would be:

Protection: The two secondary amine nitrogens of the piperazine ring in a starting material like 2-(aminomethyl)piperazine are protected, for example, with tert-butyloxycarbonyl (Boc) groups. This prevents their reaction in the subsequent methylation step.

Reductive Amination: The free primary exocyclic amine is then N,N-dimethylated. The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is well-suited for this transformation, ensuring exhaustive methylation to the tertiary amine without affecting the protected piperazine ring. youtube.com Alternatively, reductive amination with formaldehyde and a reagent like sodium triacetoxyborohydride can be employed. nih.gov

Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final product, this compound.

Optimizing the synthesis requires careful consideration of each step. During the reductive amination of the exocyclic amine, the choice of reducing agent is crucial. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting aldehyde and requires pH control. youtube.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and selective for the iminium intermediate, reducing the formation of side products. masterorganicchemistry.comreddit.com

Solvent choice also plays a significant role. Protic solvents like methanol (B129727) can sometimes interfere with hydride reagents, while chlorinated solvents like dichloromethane (DCM) are generally robust. reddit.com Reaction time and temperature must be monitored to ensure complete conversion while minimizing potential side reactions, such as the degradation of the reducing agent or reactions with the solvent. reddit.com Purification after the reaction, often involving a basic workup to remove acidic byproducts followed by chromatography or distillation, is essential to obtain the product in high purity. reddit.com

A stereoselective synthesis of this compound requires starting with a chiral, enantiopure precursor. A well-established starting material for such syntheses is the commercially available (2S)-piperazine-2-carboxylic acid. researchgate.net

The synthesis would proceed as follows:

Protection and Reduction: The chiral carboxylic acid is first protected at both ring nitrogens (e.g., as a bis-Boc derivative). The carboxylic acid functional group is then selectively reduced to a primary alcohol using a reagent like borane (B79455) (BH₃) or lithium aluminum hydride (LAH), yielding a chiral, protected 2-(hydroxymethyl)piperazine. researchgate.net This reduction does not affect the stereocenter at the C2 position.

Conversion to Amine: The resulting hydroxyl group is converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide (B81097) nucleophile (e.g., sodium azide), followed by reduction to the primary amine. This two-step process reliably converts the alcohol to an amine.

Dimethylation and Deprotection: The resulting chiral 2-(aminomethyl)piperazine derivative undergoes N,N-dimethylation and subsequent deprotection as described in the targeted synthesis (Section 2.2), yielding the desired enantiopure this compound.

Recent advances in asymmetric catalysis also offer potential routes, such as the asymmetric allylic alkylation of piperazin-2-ones, which can be reduced to form chiral 2-substituted piperazines. nih.gov

Preparation of Structurally Related Derivatives of this compound

The synthetic framework established for the title compound is highly adaptable for creating a library of structurally related derivatives.

Modification of the Exocyclic Amine: By substituting formaldehyde with other aldehydes or ketones in the reductive amination step, a wide variety of N,N-dialkyl-2-piperazinemethanamine analogues can be produced. For example, using acetaldehyde (B116499) would yield the N,N-diethyl analogue, while using acetone (B3395972) would produce the N,N-diisopropyl derivative. nih.gov

Modification of the Piperazine Ring: The secondary amines within the piperazine ring are amenable to further functionalization. After the synthesis of the N,N-dimethylaminomethyl side chain and deprotection of the ring, the N1 and N4 positions can be selectively functionalized. Standard N-alkylation with alkyl halides or N-arylation via methods like the Buchwald-Hartwig coupling can introduce a diverse array of substituents onto the piperazine core. mdpi.com For monosubstitution, protecting one of the ring nitrogens is a common strategy. nih.gov More advanced methods, such as photoredox-mediated C-H functionalization, could potentially be used to introduce substituents at the carbon atoms of the piperazine ring itself, offering access to even greater structural diversity. mdpi.combohrium.com

Strategies for Functional Group Derivatization

The derivatization of the this compound core primarily targets the N1 and N4 positions of the piperazine ring. The presence of two distinct secondary amines allows for mono- or di-substitution, which can be controlled through the use of protecting groups or by adjusting reaction stoichiometry. ufl.edu Key strategies include N-acylation, N-alkylation, and the formation of urea (B33335) or thiourea (B124793) linkages.

N-Acylation: This involves the reaction of the piperazine nitrogen with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This reaction is fundamental in organic synthesis and is frequently used to introduce a wide variety of substituents onto the piperazine ring. nih.govacs.org The resulting N-acylated piperazines exhibit altered electronic and conformational properties due to the resonance of the amide bond, which can influence their biological activity. rsc.org

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogens can be achieved through several methods, including nucleophilic substitution with alkyl halides or reductive amination. mdpi.comnih.gov Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a particularly versatile method for creating diverse N-alkyl derivatives. nih.gov These modifications are crucial for exploring the structure-activity relationships (SAR) of piperazine-based compounds. nih.gov

Urea and Thiourea Formation: One of the most significant derivatization strategies involves the reaction of the piperazine amine with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. nih.gov This reaction is highly efficient and provides a robust method for linking the piperazine scaffold to various other molecules. niscpr.res.inresearchgate.net The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, significantly influencing the binding affinity of the molecule to its target. nih.govingentaconnect.com

| Reaction Type | Reagent Class | Resulting Functional Group | Significance |

|---|---|---|---|

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Introduces diverse substituents, alters electronic properties. nih.gov |

| N-Alkylation | Alkyl Halides, Aldehydes/Ketones | Tertiary Amine | Modulates basicity and steric profile for SAR studies. nih.govnih.gov |

| Urea Formation | Isocyanates | Urea | Creates stable linkages with hydrogen bonding capabilities. nih.gov |

| Thiourea Formation | Isothiocyanates | Thiourea | Forms key conjugates for biological evaluation. niscpr.res.inresearchgate.net |

Synthesis of this compound Conjugates

The derivatization strategies outlined above are instrumental in the synthesis of conjugates, where this compound is covalently linked to another chemical entity, such as a peptide, a natural product, or a synthetic drug molecule. researchgate.netresearchgate.net This approach is widely used to create hybrid molecules with novel or enhanced biological activities.

A prominent application is the conjugation of the piperazine scaffold to amino acids or peptides. For instance, research has shown the synthesis of conjugates where piperazine derivatives are linked to glycine (B1666218) and proline. nih.govniscpr.res.in These amino acid-piperazine hybrids can be further derivatized, for example, by reacting them with various substituted phenyl isocyanates or isothiocyanates to produce a library of urea and thiourea compounds for biological screening. niscpr.res.inresearchgate.netingentaconnect.com

Furthermore, piperazine derivatives are used to create complex bioconjugates for advanced applications like drug delivery. Piperazine-based polyamines have been designed and synthesized to be linked to carrier proteins, such as humanized ferritin. nih.govacs.org In these systems, the piperazine moiety is first functionalized with a reactive linker, like a maleimide (B117702) or a fluorobenzene (B45895) group, which can then selectively react with cysteine residues on the protein surface to form a stable conjugate. nih.govacs.org Such constructs are explored for their potential to deliver therapeutic cargo, like siRNA, into cancer cells. nih.gov

The synthesis of these conjugates relies on the robust and predictable reactivity of the piperazine nitrogens, allowing medicinal chemists to use this compound as a versatile scaffold for building complex and functionally diverse molecules. nbinno.comresearchgate.net

| Reagent/Molecule for Conjugation | Resulting Linkage | Purpose/Application of Conjugate |

|---|---|---|

| Amino Acids (e.g., Glycine, Proline) | Amide Bond | Creation of novel pseudo-peptides for biological screening. researchgate.net |

| Substituted Phenyl Isothiocyanates | Thiourea | Development of potential anti-inflammatory or antiglycation agents. nih.govniscpr.res.in |

| Thiol-Reactive Linkers (e.g., Maleimide) | Amide, Sulfonamide | Attachment to proteins for targeted drug delivery systems. nih.govacs.org |

| Active Pharmaceutical Ingredients (APIs) | Various (Amide, Amine, Urea) | Use as a central scaffold in drug design to link pharmacophores. nbinno.comnbinno.com |

Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 2 Piperazinemethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N,N-dimethyl-2-piperazinemethanamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would provide a complete assignment of its molecular structure.

High-Resolution ¹H NMR Analysis for Proton Environments

The protons of the N,N-dimethyl group are expected to appear as a sharp singlet, being chemically equivalent. The protons on the exocyclic methylene (B1212753) bridge (-CH₂-) will likely appear as a multiplet or two distinct signals due to their diastereotopic nature. The protons on the piperazine (B1678402) ring itself are expected to show complex splitting patterns due to geminal and vicinal couplings. The proton attached to the secondary amine (N-H) would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N(CH₃)₂ | ~2.2 - 2.4 | Singlet (s) | N/A |

| -CH₂-N(CH₃)₂ | ~2.4 - 2.6 | Multiplet (m) or AB quartet | - |

| Piperazine Ring Protons (C2-H, C3-H₂, C5-H₂, C6-H₂) | ~2.5 - 3.2 | Multiplets (m) | - |

¹³C NMR Spectroscopic Investigations for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to each unique carbon atom in the structure. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms. Carbons bonded to nitrogen atoms are typically deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | ~45 - 48 |

| -CH₂-N(CH₃)₂ | ~58 - 62 |

| Piperazine C2 | ~55 - 60 |

| Piperazine C3 | ~46 - 50 |

| Piperazine C5 | ~46 - 50 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between adjacent protons on the piperazine ring (e.g., H2 with H3, H5 with H6) and between the C2 proton and the protons of the exocyclic methylene group. This would establish the connectivity within the piperazine ring and confirm the attachment point of the side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the N-methyl protons in the ¹H spectrum would correlate with the N-methyl carbon signal in the ¹³C spectrum. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound (molecular formula C₇H₁₇N₃), the exact mass can be calculated.

Molecular Formula: C₇H₁₇N₃

Monoisotopic Molecular Weight: 143.1422 g/mol

Predicted [M+H]⁺ ion: m/z 144.1495

The observation of a prominent ion at m/z 144.1495 in the ESI-MS spectrum would confirm the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For amines and piperazine derivatives, fragmentation often occurs via cleavage of the C-C or C-N bonds adjacent to the nitrogen atoms (alpha-cleavage). xml-journal.netresearchgate.net

A primary fragmentation pathway would likely involve the cleavage of the piperazine ring. The loss of the dimethylaminomethylene group is also a plausible fragmentation route.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 144.1)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 100.1 | [M+H - C₂H₆N]⁺ |

| 86.1 | [M+H - C₂H₇N₂]⁺ (Piperazine ring fragment) |

| 70.1 | [C₄H₈N]⁺ (Piperazine ring fragment) |

| 58.1 | [C₃H₈N]⁺ (Dimethylaminomethylene cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from non-volatile impurities in the gas chromatograph. The purity is primarily indicated by the emergence of a single, sharp chromatographic peak at a characteristic retention time under specific column and temperature conditions.

Following separation, the molecule is fragmented and ionized by the mass spectrometer, which acts as a detector. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound. The mass spectrum of this compound is expected to be characterized by the molecular ion peak [M]+ and several key fragment ions resulting from the cleavage of C-N and C-C bonds. The most prominent fragment would likely correspond to the stable dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺) at m/z 58. Other significant fragments would arise from the opening and fragmentation of the piperazine ring. The absence of peaks corresponding to known starting materials or potential side-products in both the chromatogram and mass spectrum confirms the high purity of the sample.

Table 1: Expected Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

|---|---|---|

| 157 | Molecular Ion [M]⁺ | C₈H₁₉N₃⁺ |

| 113 | [M - N(CH₃)₂]⁺ | [C₆H₁₃N₂]⁺ |

| 99 | [M - CH₂N(CH₃)₂]⁺ | [C₅H₁₁N₂]⁺ (Piperazine ring fragment) |

| 58 | Dimethylaminomethyl cation | [CH₂N(CH₃)₂]⁺ |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. These absorption frequencies are characteristic of the types of chemical bonds and functional groups present. For this compound, the key functional groups are the secondary amine (N-H) in the piperazine ring, the tertiary amines, and the aliphatic C-H bonds.

The IR spectrum will prominently feature a moderate absorption band in the 3300-3500 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring. libretexts.org Strong, sharp peaks between 2800 and 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methylene groups. The C-N stretching vibrations for the various amine groups are typically found in the fingerprint region (1000-1300 cm⁻¹), which can be complex but is characteristic of the molecule. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (Piperazine) |

| 2950-3000 | C-H Asymmetric Stretch | -CH₃, -CH₂- |

| 2800-2850 | C-H Symmetric Stretch | -CH₃, -CH₂- |

| ~1450 | C-H Bend (Scissoring) | -CH₂- |

Raman spectroscopy is a complementary vibrational technique to IR that provides a unique "molecular fingerprint." nih.gov It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman is particularly effective for analyzing non-polar and symmetric bond vibrations. For this compound, the Raman spectrum would provide detailed information on the carbon-carbon and carbon-nitrogen backbone of the piperazine ring.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

|---|---|---|

| 2800-3000 | C-H Stretch | Aliphatic groups |

| 1440-1470 | C-H Deformation | -CH₂- and -CH₃ groups |

| 1250-1350 | Ring Breathing / C-N Stretch | Piperazine Ring |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This compound is a saturated aliphatic and heterocyclic amine, meaning it lacks chromophores that absorb in the visible region.

Its UV-Vis spectrum is expected to be characterized by weak absorption bands in the far UV region, typically between 200 and 240 nm. These absorptions are attributed to n → σ* (non-bonding to sigma-antibonding) electronic transitions. This occurs when an electron from one of the non-bonding lone pairs on a nitrogen atom is excited to a higher-energy sigma-antibonding orbital. While not highly specific for detailed structural elucidation, UV-Vis spectrophotometry can be used for quantitative analysis if the compound is the only absorbing species in a solution.

Table 4: Predicted Electronic Transitions for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the exact conformation of the piperazine ring (e.g., chair or boat) and the orientation of the dimethylaminomethyl substituent.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. If a crystal structure were determined, it would provide key parameters such as the crystal system, space group, and unit cell dimensions.

As of this writing, a search of the crystallographic literature did not yield a publicly available single-crystal X-ray structure for this compound. If such a study were conducted, it would yield data similar to that presented hypothetically in Table 5.

Table 5: Hypothetical X-ray Diffraction Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal class (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c | The lengths of the unit cell axes (in Ångströms, Å). |

| α, β, γ | The angles between the unit cell axes (in degrees, °). |

| V | The volume of the unit cell (in ų). |

Coordination Chemistry of N,n Dimethyl 2 Piperazinemethanamine As a Ligand

Synthesis and Characterization of Metal Complexes with this compound

Should peer-reviewed research on the coordination chemistry of this compound become available, this article can be generated.

Influence of this compound Ligand on Metal Center Properties

Electronic Structure Modulation in Metal Complexes

No studies detailing the effect of this compound on the electronic structure of metal complexes have been identified. Research in this area would typically involve spectroscopic and computational methods to understand how the ligand's sigma-donating and pi-accepting/donating properties influence the d-orbital splitting and electron density at the metal center.

Stereochemical Control and Chiral Induction in Coordination Spheres

There is no available research on the use of this compound for stereochemical control or chiral induction in coordination complexes. As a chiral ligand (due to the stereocenter at the 2-position of the piperazine (B1678402) ring), it has the potential to induce asymmetry in the coordination sphere of a metal, which could be valuable in asymmetric catalysis. However, no studies have been published to demonstrate or explore this potential.

Catalytic Applications of N,n Dimethyl 2 Piperazinemethanamine and Its Complexes

Metal Complexes of N,N-Dimethyl-2-piperazinemethanamine in Homogeneous Catalysis

Other Transition Metal-Catalyzed Organic Transformations

No specific examples or detailed research findings on the use of this compound or its complexes in other transition metal-catalyzed organic transformations were found in the available scientific literature. While the catalytic activity of other piperazine (B1678402) derivatives and compounds with dimethylamino groups has been documented in various reactions, this information is not directly applicable to the subject compound.

Heterogeneous Catalysis Involving this compound Derivatives

The investigation did not yield any specific information regarding the use of this compound derivatives in heterogeneous catalysis.

Immobilization Strategies for Catalyst Supports

There is no available research detailing the immobilization of this compound derivatives onto catalyst supports. General methods for immobilizing ligands containing amine functionalities exist, but their specific application to this compound has not been reported.

Evaluation of Heterogenized Catalytic Systems

Consequently, without any documented instances of heterogenized catalysts based on this compound, there is no data on their evaluation, performance, or recyclability.

Kinetic and Mechanistic Studies of Catalytic Processes

No specific kinetic or mechanistic studies for catalytic processes involving this compound have been published.

Reaction Rate Determination and Turnover Frequencies

There is a lack of data on the reaction rates and turnover frequencies for any catalytic system employing this compound. Such data is crucial for assessing the efficiency and activity of a catalyst.

Computational Modeling of Catalytic Mechanisms

Similarly, no computational studies or density functional theory (DFT) analyses on the catalytic mechanisms of this compound or its metal complexes were found. These studies are essential for understanding the catalytic cycle and the role of the ligand in the reaction mechanism.

Supramolecular Chemistry and Intermolecular Interactions of N,n Dimethyl 2 Piperazinemethanamine

Hydrogen Bonding Networks in N,N-Dimethyl-2-piperazinemethanamine Structures

To date, the crystal structure of this compound has not been publicly reported. A crystallographic analysis would be the essential first step to understanding its hydrogen bonding capabilities. Theoretically, the secondary amine within the piperazine (B1678402) ring possesses a hydrogen bond donor (N-H), and the tertiary amine nitrogens could act as hydrogen bond acceptors. Investigation would be required to determine if and how these groups participate in forming one-, two-, or three-dimensional hydrogen-bonded networks in the solid state.

π-Stacking Interactions in Solid-State Architectures

This compound is an aliphatic heterocyclic amine and lacks an aromatic ring system. Therefore, it cannot participate in traditional π-stacking interactions, which are non-covalent interactions between aromatic rings.

Anion-π and C-H···π Interactions in Self-Assembled Systems

Similar to the limitation regarding π-stacking, the absence of an electron-deficient or electron-rich π-system in this compound precludes its direct participation in anion-π interactions. While the molecule possesses numerous C-H bonds that could potentially act as weak donors in C-H···π interactions, this would require co-crystallization with an aromatic species. No such studies involving this compound have been published.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in this compound present potential coordination sites for metal ions, making the molecule a candidate as a ligand in the formation of coordination polymers or MOFs. The piperazine and methanamine moieties could offer multiple binding modes (e.g., monodentate, bidentate, bridging). However, a search of the scientific literature does not yield any reports of coordination polymers or MOFs synthesized using this compound as a ligand.

Design Principles for Extended Supramolecular Structures

The design of extended structures using this ligand would depend on its conformational flexibility and the preferred coordination geometry of the chosen metal centers. The steric bulk of the dimethylamino group would also play a significant role in dictating the final architecture. Research would be needed to explore these factors.

Computational Chemistry and Theoretical Studies of N,n Dimethyl 2 Piperazinemethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly favored for its balance of accuracy and computational cost.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G*, can be employed to perform geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles of N,N-dimethyl-2-piperazinemethanamine to find the structure with the lowest possible energy. The piperazine (B1678402) ring typically adopts a chair conformation, and the substituents will orient themselves to minimize steric hindrance. For this compound, the methanamine group at the C2 position can exist in either an axial or equatorial position, leading to different conformers with distinct energies. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be influenced by intramolecular interactions. nih.gov

Below is an illustrative table of optimized geometric parameters for a molecule structurally similar to this compound, demonstrating typical results from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-N (ring) | ~1.46 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | C-N (exocyclic) | ~1.47 Å |

| Bond Angle | C-N-C (ring) | ~110.5° |

| Bond Angle | N-C-C (ring) | ~111.0° |

| Dihedral Angle | C-N-C-C (ring) | ~55.0° |

Energy Calculations: Once the geometry is optimized, DFT provides the total electronic energy of the molecule. This value is crucial for comparing the relative stabilities of different conformers or isomers. For instance, the energy difference between the axial and equatorial conformers of the 2-methanamine group can be calculated to determine the more stable form under given conditions.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the region from which an electron is most likely to be donated. A higher HOMO energy indicates a greater propensity to act as an electron donor (nucleophile).

LUMO: This orbital represents the region where an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the nitrogen atoms, with their lone pairs of electrons, are expected to be significant contributors to the HOMO, indicating these sites are likely centers of nucleophilicity.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.7 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.8 eV | Suggests moderate chemical reactivity and stability. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can reveal:

Conformational Flexibility: How the piperazine ring flips between different chair and boat conformations.

Solvent Effects: How the molecule interacts with solvent molecules, such as water, and how this affects its conformation and dynamics. nitech.ac.jpnih.govnih.gov

Dynamic Behavior: The movement and flexibility of the N,N-dimethylmethanamine side chain.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution or within a biological system, providing insights that are not accessible from static calculations alone. The simulations can track properties like the root-mean-square deviation (RMSD) to assess conformational stability over time.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug design, helping to predict the binding affinity and mode of interaction between a drug candidate and its biological target.

If this compound were to be investigated as a potential therapeutic agent, molecular docking would be a key step. For example, many piperazine derivatives are known to interact with targets like monoamine oxidase (MAO) enzymes. researchgate.nettandfonline.comsemanticscholar.orgimist.ma A docking study would involve:

Preparation of the Ligand and Receptor: Creating 3D structures of this compound and the target protein (e.g., MAO-B).

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The results can predict whether the molecule is likely to be an inhibitor or activator of the target protein and guide further chemical modifications to improve its potency.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction. |

| Key Interacting Residues | Tyr435, Gln206 | Specifies the amino acids in the active site involved in binding. |

| Types of Interactions | Hydrogen bond with Gln206, π-π stacking with Tyr435 | Describes the nature of the chemical forces holding the complex together. |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

For this compound, methods like DFT can be used to calculate:

NMR Spectra: The chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). youtube.comchemicalbook.com These predictions can aid in the assignment of complex experimental spectra and help in structure elucidation. Experimental ¹H NMR spectra of the closely related 2-methylpiperazine (B152721) show signals for the piperazine ring protons in the range of 2.5-3.1 ppm and the methyl protons around 1.0 ppm.

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated. This helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-H stretches, N-H bends, and C-N stretches.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, providing information about its absorption wavelengths in the ultraviolet-visible range.

These computational spectroscopic methods provide a powerful complement to experimental techniques, offering a deeper understanding of the molecule's structure and properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N,N-dimethyl-2-piperazinemethanamine, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, piperazine derivatives often require coupling agents like K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to introduce substituents . Optimization may involve adjusting stoichiometry, solvent choice (e.g., DMSO for high-temperature stability), and reaction duration. Purification via column chromatography (e.g., silica gel with methanol/dichloromethane gradients) is recommended to isolate the compound .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the piperazine ring. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) assesses purity (>97%). Infrared (IR) spectroscopy can identify functional groups like tertiary amines .

Q. What are the common challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include residual solvents or unreacted precursors. Solutions involve sequential purification steps: liquid-liquid extraction to remove polar impurities, followed by column chromatography with silica gel. Schlenk techniques under inert atmospheres prevent oxidation during synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation or fluorination) of the piperazine ring impact the compound’s receptor-binding affinity and selectivity?

- Methodological Answer : Substituents like dimethyl groups alter steric hindrance and electron density, affecting interactions with targets such as dopamine or histamine receptors. Comparative studies using radioligand binding assays (e.g., for D2/D3 receptors) can quantify affinity changes. Molecular docking simulations further predict binding modes .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardized protocols (e.g., fixed IC50 measurement intervals) and meta-analyses of published data (with statistical tests like log-rank for survival studies) improve reproducibility. Cross-validation using orthogonal assays (e.g., in vitro vs. in vivo models) is critical .

Q. How can researchers evaluate the compound’s pharmacokinetic properties, such as blood-brain barrier permeability or metabolic stability?

- Methodological Answer : Use in vitro models like Caco-2 cell monolayers for permeability assessment. Metabolic stability is tested via liver microsome incubations with LC-MS quantification of parent compound degradation. In vivo studies in rodent models track plasma half-life and tissue distribution .

Q. What are the implications of dimethyl substitution on the piperazine nitrogen for solubility and bioavailability compared to unsubstituted analogs?

- Methodological Answer : Dimethyl groups increase lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility. Comparative solubility studies (e.g., shake-flask method) and bioavailability assays (e.g., oral administration in rodents) quantify these effects. Co-solvent systems (e.g., PEG-400) or salt formation (e.g., hydrochloride) may mitigate solubility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.